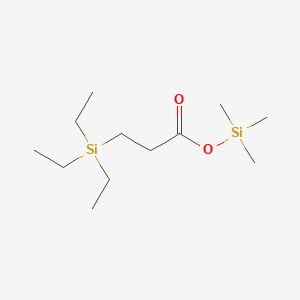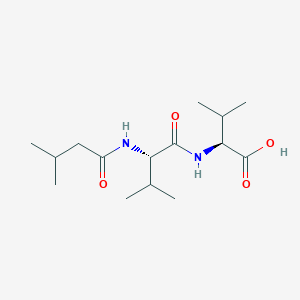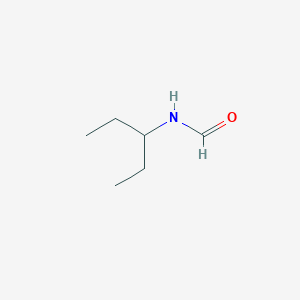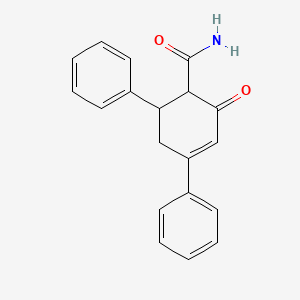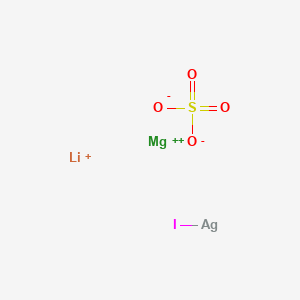silane CAS No. 57711-32-7](/img/structure/B14611095.png)
[(Hexa-1,5-dien-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexa-1,5-dien-2-yl)oxysilane is an organosilicon compound with the molecular formula C9H18OSi . This compound features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a hexa-1,5-dien-2-yl group. The presence of both silicon and a diene structure makes this compound unique and versatile in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,5-dien-2-yl)oxysilane typically involves the reaction of hexa-1,5-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The general reaction can be represented as follows:
Hexa-1,5-dien-2-ol+Trimethylchlorosilane→(Hexa-1,5-dien-2-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (Hexa-1,5-dien-2-yl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Hexa-1,5-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silyl ether linkage can be cleaved under acidic or basic conditions to release the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated silanes.
Substitution: Hexa-1,5-dien-2-ol and trimethylsilanol.
Applications De Recherche Scientifique
(Hexa-1,5-dien-2-yl)oxysilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of (Hexa-1,5-dien-2-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the diene and silyl ether linkage. The compound can interact with molecular targets through electrophilic or nucleophilic pathways, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Dimethylsilane: A related compound with two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness
(Hexa-1,5-dien-2-yl)oxysilane is unique due to the presence of both a diene and a silyl ether linkage, which imparts distinct reactivity and versatility compared to simpler silanes like trimethylsilane and dimethylsilane. This uniqueness makes it valuable in specialized applications where both silicon and diene functionalities are required.
Propriétés
Numéro CAS |
57711-32-7 |
|---|---|
Formule moléculaire |
C9H18OSi |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
hexa-1,5-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H18OSi/c1-6-7-8-9(2)10-11(3,4)5/h6H,1-2,7-8H2,3-5H3 |
Clé InChI |
PFAGAPWOGPPOMI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
